molecular formula C3H4ClN3 B1597478 3-Chloromethyl-4H-[1,2,4]triazole CAS No. 55928-92-2

3-Chloromethyl-4H-[1,2,4]triazole

Cat. No. B1597478
CAS RN: 55928-92-2
M. Wt: 117.54 g/mol
InChI Key: GLAZMGQANOHRCR-UHFFFAOYSA-N
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Description

“3-Chloromethyl-4H-[1,2,4]triazole” is a chemical compound with the molecular formula C3H4ClN3 . It has a molecular weight of 117.54 g/mol . The compound belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of triazole derivatives, including “3-Chloromethyl-4H-[1,2,4]triazole”, often involves various types of reactions under mild conditions . The synthesis process can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of “3-Chloromethyl-4H-[1,2,4]triazole” consists of a five-membered ring containing three nitrogen atoms . The compound also contains a chloromethyl group attached to the triazole ring .


Chemical Reactions Analysis

Triazoles, including “3-Chloromethyl-4H-[1,2,4]triazole”, can undergo various chemical reactions due to their structural characteristics . They can accommodate a broad range of electrophiles and nucleophiles around their core structures .


Physical And Chemical Properties Analysis

“3-Chloromethyl-4H-[1,2,4]triazole” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the sources .

Scientific Research Applications

Synthesis of Energetic Salts

3-Chloromethyl-4H-[1,2,4]triazole has been used in the synthesis of triazolyl-functionalized monocationic energetic salts. These salts, created through metathetical reactions and subsequent protonation, exhibit good thermal stability and relatively high density, making them suitable for energetic material applications (Wang et al., 2007).

Pesticide Intermediate

This compound is an important intermediate in the preparation of pesticides. The synthesis involves hydroxymethylation and reaction with thionyl chloride, achieving high yields over 92.3% (Ying, 2004).

Molecular Interactions Analysis

In a study on biologically active 1,2,4-triazole derivatives, 3-Chloromethyl-4H-[1,2,4]triazole was used to synthesize compounds for analyzing intermolecular interactions. The study employed techniques like X-ray diffraction and thermogravimetric analysis (Shukla et al., 2014).

Inhibitor in Plant Growth

It has been used as a growth inhibitor in plants, specifically impacting chlorophyll synthesis and plastid development in higher plants (Wolf, 1962).

Synthesis of 1,2,4-Triazole Derivatives

The compound plays a role in the synthesis of various 1,2,4-triazole derivatives, which have broad biological activities and applications in pharmaceutical development (Ferreira et al., 2013).

Corrosion Inhibition

Studies have shown its derivatives, like 4H-1,2,4-triazole, are effective in corrosion inhibition of metals, particularly mild steel, in acidic media. This application is crucial in extending the life of metals in corrosive environments (Bentiss et al., 2007).

properties

IUPAC Name

5-(chloromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAZMGQANOHRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363784
Record name 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-4H-[1,2,4]triazole

CAS RN

55928-92-2
Record name 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloromethyl-4H-[1,2,4]triazole
Reactant of Route 2
3-Chloromethyl-4H-[1,2,4]triazole
Reactant of Route 3
3-Chloromethyl-4H-[1,2,4]triazole
Reactant of Route 4
3-Chloromethyl-4H-[1,2,4]triazole
Reactant of Route 5
3-Chloromethyl-4H-[1,2,4]triazole
Reactant of Route 6
3-Chloromethyl-4H-[1,2,4]triazole

Citations

For This Compound
2
Citations
DV Minin, SV Popkov, GV Tsaplin - Russian Journal of Organic Chemistry, 2023 - Springer
A nine-stage synthesis of 4-(5-aryl-4-methyl-1, 2, 4-triazole-3-ylmethylthio) cresoxyacetic acids as new new potential PPARδ/β agonists based on substituted benzoic acids has been …
Number of citations: 0 link.springer.com
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
In order to develop orally active CCR5 antagonists, 1-propyl- or 1-isobutyl-1-benzazepine derivatives containing a sulfoxide moiety have been designed, synthesized, and evaluated for …
Number of citations: 133 www.sciencedirect.com

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